molecular formula C9H9BrINO B14058797 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one

1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one

Cat. No.: B14058797
M. Wt: 353.98 g/mol
InChI Key: QJOSSKFPLCUXSB-UHFFFAOYSA-N
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Description

1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C9H9BrINO and a molecular weight of 353.98 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-6-iodophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 1-(2-Amino-6-iodophenyl)-1-hydroxypropan-2-one, 1-(2-Amino-6-iodophenyl)-1-alkoxypropan-2-one, and 1-(2-Amino-6-iodophenyl)-1-aminopropan-2-one.

    Oxidation Reactions: Products include 1-(2-Nitro-6-iodophenyl)-1-bromopropan-2-one and 1-(2-Nitroso-6-iodophenyl)-1-bromopropan-2-one.

    Reduction Reactions: Products include 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-ol and 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-amine.

Scientific Research Applications

1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-6-iodophenyl)-1-bromopropan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and interaction profiles. This dual halogenation allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(2-amino-6-iodophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrINO/c1-5(13)9(10)8-6(11)3-2-4-7(8)12/h2-4,9H,12H2,1H3

InChI Key

QJOSSKFPLCUXSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1I)N)Br

Origin of Product

United States

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